molecular formula C21H26N4O4S B8295108 4-{2-[(2-Phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester

4-{2-[(2-Phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester

Cat. No. B8295108
M. Wt: 430.5 g/mol
InChI Key: LHCUSQILDILNNB-UHFFFAOYSA-N
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Patent
US08664203B2

Procedure details

This compound was prepared using a method analogous to that of Example 3, step 3.2, 2-phenyl-1.3-thiazole-4-carboxylic acid replacing intermediate 3.1 and intermediate 26.2 replacing piperazine-1-carboxylic acid butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 26.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:8][CH:9]=[C:10]([C:12]([OH:14])=O)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)=[O:21])[CH2:16][CH2:17][CH3:18]>>[CH2:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][N:25]([C:12](=[O:14])[CH2:10][NH:11][C:12]([C:10]2[N:11]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[S:8][CH:9]=2)=[O:14])[CH2:24][CH2:23]1)=[O:21])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)C(=O)O
Step Two
Name
intermediate 26.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(=O)N1CCN(CC1)C(CNC(=O)C=1N=C(SC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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